5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Description
5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C18H21ClN2O3S and its molecular weight is 380.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0961414 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways, including those involving organoboron compounds .
Pharmacokinetics
Its chemical structure suggests that it may have good absorption and distribution characteristics due to its balance of hydrophobic and hydrophilic regions .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information about its primary target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to air and moisture .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-23-17-3-2-14(19)10-15(17)18(22)20-11-16(13-4-9-25-12-13)21-5-7-24-8-6-21/h2-4,9-10,12,16H,5-8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGCXDJPKGMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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